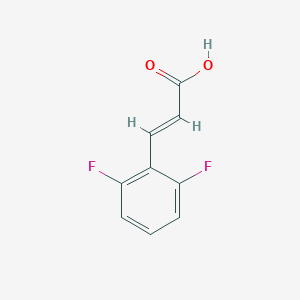

2,6-ジフルオロケイ皮酸

説明

2,6-Difluorocinnamic acid, also known as trans-2,6-Difluorocinnamic acid, is a chemical compound with the molecular formula C9H6F2O2 . It has an average mass of 184.139 Da and a mono-isotopic mass of 184.033585 Da .

Molecular Structure Analysis

The molecular structure of 2,6-Difluorocinnamic acid consists of 9 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

2,6-Difluorocinnamic acid has a density of 1.4±0.1 g/cm3, a boiling point of 272.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.9±3.0 kJ/mol and a flash point of 118.3±23.2 °C . The index of refraction is 1.569, and it has a molar refractivity of 43.7±0.3 cm3 .

科学的研究の応用

化学合成

“2,6-ジフルオロケイ皮酸” は、化学合成においてよく使用されます . これは、さまざまな複雑な分子の合成におけるビルディングブロックとして機能します。カルボン酸基と、2つのフッ素置換基を持つフェニル環を含むそのユニークな構造は、さまざまな生成物を形成する反応に利用できます。

材料科学

材料科学では、“2,6-ジフルオロケイ皮酸” は、新しい材料の開発に潜在的に使用できます。 たとえば、フッ素化芳香族環の組み込みが材料の特性を変える可能性のある、ポリマーまたはその他の材料の合成に使用できます .

生化学

生化学では、“2,6-ジフルオロケイ皮酸” は、フッ素化化合物の生化学的効果を調査する研究に潜在的に使用できます。 フッ素の存在は、分子の生物学的システムとの相互作用に影響を与える可能性があるため、この化合物はそのような研究において興味深いものです .

Safety and Hazards

When handling 2,6-Difluorocinnamic acid, it’s important to avoid breathing in dust, fumes, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also recommended to ensure adequate ventilation and to remove all sources of ignition .

特性

IUPAC Name |

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOYANNVIFGFN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102082-89-3 | |

| Record name | 2,6-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

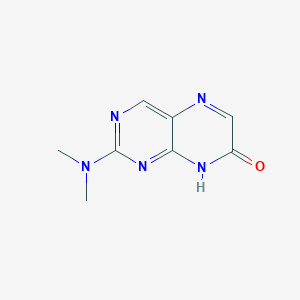

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

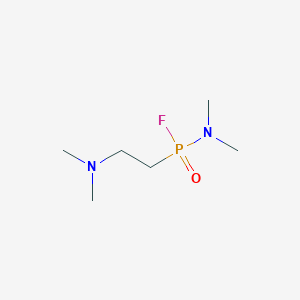

Feasible Synthetic Routes

Q1: What makes 2,6-Difluorocinnamic acid interesting from a photochemical perspective?

A1: 2,6-Difluorocinnamic acid is fascinating because it undergoes a [2 + 2] photodimerization reaction when exposed to UV light [, ]. This means two molecules of the compound react, forming a cyclobutane ring by joining their double bonds. This reaction is influenced by various factors, including pressure and the arrangement of molecules within the crystal lattice.

Q2: How does pressure affect the photodimerization of 2,6-Difluorocinnamic acid?

A2: Research indicates that increasing pressure actually accelerates the [2 + 2] photodimerization of 2,6-Difluorocinnamic acid []. This is attributed to two main factors. First, pressure reduces the volume of "free space" within the crystal structure, essentially pushing the reactive molecules closer together and facilitating the reaction. Second, pressure can influence the distance between the reactive carbon atoms in adjacent 2,6-Difluorocinnamic acid molecules, further promoting dimerization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)